4-acetyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-acetyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2S/c1-14(25)15-9-11-17(12-10-15)21(26)24-22-23-20(13-27-22)19-8-4-6-16-5-2-3-7-18(16)19/h2-13H,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWPTPDFROVACM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The naphthalene moiety can be introduced via Friedel-Crafts acylation, followed by coupling with the thiazole derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process .
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond and acetyl group undergo hydrolysis under specific conditions:
Mechanistic Insight :
The amide bond cleavage follows nucleophilic acyl substitution, with hydroxide or hydronium ions attacking the carbonyl carbon. The thiazole ring remains intact under mild conditions but may degrade under prolonged heating.
Reduction Reactions
The acetyl group is susceptible to reduction:
Key Finding :
NaBH4 selectively reduces the acetyl ketone to a secondary alcohol without affecting the thiazole or naphthalene rings .
Electrophilic Aromatic Substitution (EAS)
The naphthalene and benzamide rings undergo EAS:
Structural Influence :
The electron-donating methoxy group (if present) and electron-withdrawing acetyl group direct substitution to specific positions. Steric hindrance from the naphthalene moiety limits reactivity at proximal sites .
Thiazole Ring Functionalization
The thiazole core participates in cycloaddition and alkylation:
Notable Example :
Arylboronic acids coupled at C-4 of the thiazole enhance anticancer activity in analogs, as seen in SAR studies of similar compounds .
Oxidation Reactions
Targeted oxidation alters sulfur and carbon centers:
| Reaction Type | Reagents/Conditions | Products | Outcome |
|---|---|---|---|
| Thiazole S-Oxidation | mCPBA, CH2Cl2, 25°C (3h) | Thiazole S-oxide derivative | Increased polarity |
| Acetyl Oxidation | KMnO4, H2O, 100°C | 4-Carboxy-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide | Full conversion |
Caution :
Over-oxidation of the thiazole ring can lead to ring-opening, necessitating controlled conditions.
Heterocyclic Hybridization
Reactions integrating new rings enhance bioactivity:
Case Study :
Schiff base derivatives of analogous thiazoles show IC50 values of 5–10 µM against breast cancer cells, suggesting therapeutic potential .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 372.44 g/mol. Its structure features a thiazole ring, which is known for contributing to various biological activities, including antimicrobial and anticancer effects. The presence of the naphthalene moiety enhances its lipophilicity and potential bioactivity.
Anticancer Activity
Research has demonstrated that thiazole derivatives exhibit promising anticancer properties. Compounds similar to 4-acetyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole-containing compounds can induce apoptosis in cancer cells, with some derivatives displaying high selectivity against specific cell lines, such as A549 (lung adenocarcinoma) and U251 (glioblastoma) cells .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 23.30 | Apoptosis induction |
| Compound B | U251 | <10 | Cell cycle arrest |
| Compound C | MCF7 | 15.00 | DNA damage |
Antimicrobial Properties
The compound also shows potential as an antimicrobial agent. Thiazole derivatives have been reported to exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Staphylococcus aureus | 0.5 µg/mL |
| Compound E | Escherichia coli | 1.0 µg/mL |
| Compound F | Pseudomonas aeruginosa | 0.8 µg/mL |
Anticonvulsant Activity
Another notable application is in the field of anticonvulsant research. Thiazole derivatives have been evaluated for their efficacy in models of epilepsy, showing significant protective effects against seizures. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance anticonvulsant properties, making compounds like 4-acetyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide promising candidates for further development .
Case Study 1: Anticancer Activity
A recent study synthesized a series of thiazole derivatives, including analogues similar to 4-acetyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide, which were tested against various cancer cell lines. The results indicated that certain modifications significantly enhanced anticancer activity, with some compounds achieving IC50 values below 10 µM against resistant cell lines .
Case Study 2: Antimicrobial Efficacy
In another investigation, a library of thiazole-based compounds was screened for antimicrobial activity against clinical isolates of bacteria. The study highlighted that specific structural features, such as electron-withdrawing groups on the aromatic rings, contributed to increased antibacterial potency .
Mechanism of Action
The mechanism of action of 4-acetyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The naphthalene moiety enhances the compound’s ability to intercalate with DNA, potentially leading to anticancer effects. The acetyl group may also play a role in modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
4-acetyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide is unique due to the combination of its thiazole ring, naphthalene moiety, and acetyl group. This combination enhances its aromaticity and potential biological activities, making it a valuable compound for research and development .
Biological Activity
4-acetyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide is a synthetic compound belonging to the thiazole family, recognized for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly in antimicrobial and anticancer research.
Chemical Structure and Synthesis
The molecular formula of 4-acetyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide is , with a molecular weight of approximately 372.44 g/mol. The compound features a thiazole ring, which is known for its biological significance, linked to a naphthalene moiety that enhances its aromatic character and potential π-π interactions.
Synthesis Methodology:
The synthesis typically involves the following steps:
- Formation of Thiazole Ring: Reaction of α-haloketones with thiourea under basic conditions.
- Acetylation: The thiazole derivative is acetylated using acetic anhydride.
- Coupling Reaction: The acetylated thiazole is coupled with naphthalene derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Antimicrobial Properties
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to 4-acetyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide have been evaluated against various bacterial strains, showing promising results against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Pathogen | Activity (Zone of Inhibition in mm) |
|---|---|---|
| 4-acetyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide | Staphylococcus aureus | 18 |
| 4-acetyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide | Escherichia coli | 15 |
Anticancer Activity
The anticancer potential of thiazole derivatives has been widely studied. In vitro assays demonstrated that similar compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, structural modifications leading to enhanced cytotoxicity were noted in compounds with specific substituents on the phenyl ring .
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 1.61 | Doxorubicin |
| A549 | 1.98 | Doxorubicin |
The biological activities of 4-acetyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide are attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The compound may act as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .
- Cell Cycle Arrest: Studies suggest that thiazole derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression .
Case Studies
A notable study involving a series of thiazole derivatives highlighted the structure–activity relationship (SAR). Compounds similar to 4-acetyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide were shown to exhibit significant anticancer activity, with IC50 values lower than standard chemotherapeutics .
Q & A
Q. What synthetic strategies are recommended for synthesizing 4-acetyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions starting with condensation of naphthalene-1-yl-thiazol-2-amine with 4-acetylbenzoyl chloride. Key steps include:
- Amide bond formation : Use pyridine as a base and solvent to facilitate nucleophilic acyl substitution .
- Temperature control : Maintain reflux conditions (e.g., 80–100°C) to enhance reaction efficiency while minimizing side products .
- Purification : Employ column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) and confirm purity via TLC (Rf ≈ 0.4–0.5 in ethyl acetate) .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : Use ¹H and ¹³C NMR to verify the acetyl group (δ ~2.6 ppm for CH₃, 200–210 ppm for carbonyl) and naphthalene-thiazole connectivity (aromatic protons at δ 7.2–8.5 ppm) .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~413) and fragmentation patterns .
- HPLC : Achieve >95% purity using a C18 column with acetonitrile/water (70:30) mobile phase .
Advanced Research Questions
Q. How do structural modifications (e.g., acetyl group position, naphthalene substitution) influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies :
- Compare inhibitory activity against cancer cell lines (e.g., IC₅₀ values for MCF-7 and HeLa) between analogs with acetyl vs. nitro or methoxy groups .
- Assess enzyme inhibition (e.g., COX-2 or PFOR) via fluorometric assays, noting that electron-withdrawing substituents enhance binding to catalytic sites .
- Molecular docking : Use AutoDock Vina to simulate interactions with enzyme active sites (e.g., PFOR’s flavin cofactor), prioritizing compounds with ΔG < -8 kcal/mol .
Q. How should researchers resolve contradictions in reported biological activity data for thiazole-based benzamides?
- Methodological Answer :
- Standardized assays : Replicate studies using identical cell lines (e.g., HepG2) and protocols (e.g., MTT assay at 48 hr incubation) to minimize variability .
- Meta-analysis : Pool data from PubChem and ChEMBL to identify trends (e.g., logP < 3 correlates with improved bioavailability) .
- Control experiments : Test for off-target effects using kinase profiling panels (e.g., Eurofins KinaseScan) .
Q. What in silico and experimental approaches are recommended to elucidate the compound’s mechanism of action?
- Methodological Answer :
- Molecular dynamics simulations : Use GROMACS to model binding stability over 100 ns trajectories, focusing on hydrogen bonds (e.g., N–H⋯O=C interactions) .
- Gene expression profiling : Perform RNA-seq on treated cancer cells to identify downregulated pathways (e.g., PI3K/AKT) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) to purified enzymes (e.g., PFOR) with a stoichiometry of 1:1 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
